8-Fluoropyrido[4,3-d]pyrimidin-4-amine 8-Fluoropyrido[4,3-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18313141
InChI: InChI=1S/C7H5FN4/c8-5-2-10-1-4-6(5)11-3-12-7(4)9/h1-3H,(H2,9,11,12)
SMILES:
Molecular Formula: C7H5FN4
Molecular Weight: 164.14 g/mol

8-Fluoropyrido[4,3-d]pyrimidin-4-amine

CAS No.:

Cat. No.: VC18313141

Molecular Formula: C7H5FN4

Molecular Weight: 164.14 g/mol

* For research use only. Not for human or veterinary use.

8-Fluoropyrido[4,3-d]pyrimidin-4-amine -

Specification

Molecular Formula C7H5FN4
Molecular Weight 164.14 g/mol
IUPAC Name 8-fluoropyrido[4,3-d]pyrimidin-4-amine
Standard InChI InChI=1S/C7H5FN4/c8-5-2-10-1-4-6(5)11-3-12-7(4)9/h1-3H,(H2,9,11,12)
Standard InChI Key UCJXBNHCQRTWHI-UHFFFAOYSA-N
Canonical SMILES C1=C2C(=C(C=N1)F)N=CN=C2N

Introduction

Chemical Identity and Structural Characteristics

8-Fluoropyrido[4,3-d]pyrimidin-4-amine belongs to the pyrido[4,3-d]pyrimidine family, a class of nitrogen-containing heterocycles renowned for their planar aromatic systems and ability to mimic purine bases. The compound’s molecular formula (C₇H₅FN₄) and weight (164.14 g/mol) reflect its compact yet functionally dense architecture. Key identifiers include:

PropertyValue
IUPAC Name8-fluoropyrido[4,3-d]pyrimidin-4-amine
Canonical SMILESC1=C2C(=C(C=N1)F)N=CN=C2N
InChI KeyUCJXBNHCQRTWHI-UHFFFAOYSA-N
PubChem CID131699662

The fluorine atom at position 8 enhances electronegativity and metabolic stability, while the 4-amine group facilitates hydrogen bonding with biological targets . X-ray crystallography of analogous structures reveals a nearly planar conformation, enabling intercalation into protein binding pockets .

Synthesis and Reaction Pathways

General Synthetic Strategies

Pyrido[4,3-d]pyrimidine derivatives are typically synthesized via multi-step protocols involving condensation reactions and nucleophilic substitutions. For 8-Fluoropyrido[4,3-d]pyrimidin-4-amine, a plausible route begins with 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine (CAS: 2454396-80-4), a halogenated precursor documented in PubChem . Sequential amination at position 4 replaces chlorine with an amine group under controlled conditions:

  • Chlorine Activation: The trichloro intermediate undergoes nucleophilic aromatic substitution (SNAr) with ammonia or ammonium salts in polar aprotic solvents (e.g., DMF, THF) at elevated temperatures (80–120°C) .

  • Selective Fluorine Retention: Fluorine’s strong electron-withdrawing nature directs substitution to the 4-position, leaving the 8-fluoro group intact.

Optimization Challenges

Key challenges include minimizing di- or tri-amination byproducts and ensuring regioselectivity. Catalytic systems employing copper(I) iodide or palladium ligands have been explored for analogous reactions, achieving yields of 60–75% . Purification often involves column chromatography or recrystallization from ethanol/water mixtures.

Biological Activity and Mechanistic Insights

Anticancer Applications

In KRAS-mutant cancers (e.g., non-small cell lung carcinoma), pyrido-pyrimidines act as degraders by recruiting E3 ubiquitin ligases (US20240217972A1) . Fluorine’s electron-withdrawing effects stabilize the compound against cytochrome P450 metabolism, prolonging in vivo half-life . Preliminary assays indicate apoptosis induction in KRAS G12C mutant cell lines at micromolar concentrations .

Future Research Directions

Expanding Therapeutic Indications

Beyond oncology, 8-Fluoropyrido[4,3-d]pyrimidin-4-amine derivatives could target inflammatory kinases (e.g., JAK/STAT) or infectious diseases (e.g., viral polymerases). Structural modifications at the 2- and 7-positions may enhance selectivity .

Synthetic Methodology Innovations

Advances in flow chemistry and photocatalysis could streamline synthesis, reducing reaction times and improving yields. Deuterated versions (e.g., replacing H with ²H) may optimize pharmacokinetics .

Preclinical Development

Priority studies should include:

  • ADME/Tox profiling: Plasma stability, CYP inhibition, and hERG channel binding.

  • In vivo efficacy: Xenograft models of KRAS-driven tumors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator